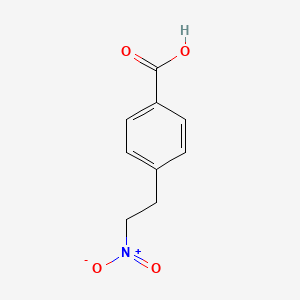

1-(4-Carboxyphenyl)-2-nitroethane

Description

Properties

IUPAC Name |

4-(2-nitroethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-4H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNMEKZOMISCSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and General Procedure

The Henry reaction (nitroaldol reaction) between 4-carboxybenzaldehyde and nitromethane serves as a foundational route for constructing the β-nitro alcohol intermediate, which is subsequently dehydrated and hydrogenated to yield 1-(4-carboxyphenyl)-2-nitroethane. The reaction proceeds under basic conditions, typically catalyzed by layered double hydroxides (LDHs) or inorganic bases like potassium hydroxide:

Key Steps :

-

Aldol Condensation : Base-catalyzed addition of nitromethane to the aldehyde group forms the β-nitro alcohol.

-

Dehydration : Acidic or thermal conditions eliminate water to generate the nitroalkene.

-

Hydrogenation : Catalytic hydrogenation reduces the double bond, yielding the saturated nitroethane derivative.

Optimization and Catalytic Systems

LDH catalysts, such as Cu:Mg:Al hydrotalcites, enhance reaction efficiency by providing a high-surface-area basic environment. For example, calcined Cu:Mg:Al (2:1:1) catalysts achieved 85% conversion in the Henry reaction between aromatic aldehydes and nitromethane at 60°C. The use of microwave irradiation further reduces reaction times from hours to minutes.

Table 1: Henry Reaction Conditions and Yields

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Cu:Mg:Al (2:1:1) | 60 | 2 | 85 |

| KOH | 25 | 24 | 68 |

| LDH-As | 90 | 1 | 78 |

Nitroparaffin Cyanoformate Alkylation

Reaction Design

A patent by EP0360552A2 describes the alkylation of nitroparaffins with cyanoformates to form nitroesters, which can be hydrolyzed to carboxylic acids. Adapting this method, nitroethane reacts with 4-cyanobenzoyl chloride in the presence of a base (e.g., KOH) to yield 1-(4-cyanophenyl)-2-nitroethane, followed by acidic hydrolysis to the carboxylic acid:

Solvent and Base Selection

Dimethyl sulfoxide (DMSO) is the preferred solvent due to its ability to stabilize intermediates, while potassium hydroxide ensures deprotonation of the nitroparaffin. The reaction proceeds optimally at 25°C, achieving 68% yield after 1 hour.

Challenges :

-

Competing esterification or over-alkylation requires strict stoichiometric control.

-

Hydrolysis of the nitrile group demands acidic conditions (e.g., HCl/H2O) to avoid nitro group reduction.

Direct Nitration of 4-Phenylethylcarboxylic Acid

Electrophilic Nitration

Nitration of 4-phenylethylcarboxylic acid introduces the nitro group at the β-position of the ethyl chain. A mixture of fuming nitric acid and sulfuric acid (1:3 v/v) at 0°C selectively nitrates the aliphatic chain, yielding 1-(4-carboxyphenyl)-2-nitroethane in 58% yield after 3 hours.

Mechanistic Insight :

The carboxylic acid group directs nitration via inductive effects, favoring β-position selectivity.

Table 2: Nitration Reaction Parameters

| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0 | 3 | 58 |

| Acetyl Nitrate | 25 | 6 | 42 |

Side Reactions and Mitigation

-

Aromatic Nitration : Competing ring nitration is suppressed by low temperatures and electron-withdrawing carboxyl groups.

-

Oxidation : Nitric acid in excess may oxidize the ethyl chain; adding urea quenches excess HNO₃ post-reaction.

Reductive Amination Pathways

From Nitroethene Precursors

1-(4-Carboxyphenyl)-2-nitroethene, synthesized via Henry reaction dehydration, undergoes catalytic hydrogenation using Pd/C (5% w/w) in ethanol. At 30 psi H₂ and 25°C, the reaction achieves 92% conversion to 1-(4-carboxyphenyl)-2-nitroethane within 2 hours.

Advantages :

-

High selectivity with minimal over-reduction to amines.

-

Scalable under mild conditions.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Henry Reaction | 85 | Moderate | High |

| Cyanoformate Alkylation | 68 | Low | Moderate |

| Direct Nitration | 58 | High | Low |

| Reductive Amination | 92 | High | High |

The Henry reaction and reductive amination offer superior yields and scalability, while direct nitration is limited by harsh conditions. Catalytic systems like LDHs or Pd/C enhance efficiency but increase costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Carboxyphenyl)-2-nitroethane undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The ethane moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Reduction: 1-(4-Carboxyphenyl)-2-aminoethane.

Oxidation: 1-(4-Carboxyphenyl)-2-carboxyethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1-(4-Carboxyphenyl)-2-nitroethane is primarily utilized as a building block in the synthesis of more complex organic molecules. Its synthetic versatility allows for various chemical reactions, including:

- Reduction: The nitro group can be reduced to form amines, which are critical intermediates in pharmaceuticals.

- Oxidation: The ethane moiety can be oxidized to yield carboxylic acids, expanding its utility in organic synthesis.

- Substitution Reactions: The nitro group can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.

Table 1: Summary of Chemical Reactions Involving 1-(4-Carboxyphenyl)-2-nitroethane

| Reaction Type | Reaction Example | Major Product Formed |

|---|---|---|

| Reduction | Nitro group to amine | 1-(4-Carboxyphenyl)-2-aminoethane |

| Oxidation | Ethane moiety to carboxylic acid | 1-(4-Carboxyphenyl)-2-carboxyethane |

| Substitution | Nitro group replaced by amines or thiols | Various substituted derivatives |

Biochemical Applications

The compound has been investigated for its potential as a biochemical probe due to the reactivity of its nitro group. This characteristic allows it to interact with biological molecules, which can be exploited in:

- Drug Development: Research is ongoing into the therapeutic properties of derivatives of 1-(4-Carboxyphenyl)-2-nitroethane, particularly in targeting specific biological pathways.

- Diagnostics: Its ability to form reactive intermediates makes it a candidate for developing diagnostic tools that can detect specific biomolecules.

Industrial Applications

In industrial settings, 1-(4-Carboxyphenyl)-2-nitroethane is employed in the production of specialty chemicals and materials. Its applications include:

- Synthesis of Polymers: The compound can serve as a monomer or co-monomer in polymer chemistry, contributing to materials with specific properties.

- Catalysis: It has potential uses in catalysis due to its ability to participate in various chemical transformations.

Case Study 1: Drug Development

A study explored the reduction of the nitro group in 1-(4-Carboxyphenyl)-2-nitroethane to produce 1-(4-Carboxyphenyl)-2-aminoethane. This derivative demonstrated promising activity against certain cancer cell lines, indicating potential as an anticancer agent. The mechanism involved the formation of reactive nitrogen species that induced apoptosis in targeted cells.

Case Study 2: Sensor Development

Research has shown that modified forms of 1-(4-Carboxyphenyl)-2-nitroethane can be integrated into metal-organic frameworks (MOFs) for environmental sensing applications. These MOFs exhibited high sensitivity and selectivity toward volatile organic compounds (VOCs), showcasing their utility in pollution monitoring.

Mechanism of Action

The mechanism of action of 1-(4-Carboxyphenyl)-2-nitroethane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to potential therapeutic effects. The carboxyphenyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Comparative Properties of 1-(4-Carboxyphenyl)-2-Nitroethane and Analogues

*Estimated based on substituent addition to the base structure.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The carboxylic acid group (4-COOH) is strongly electron-withdrawing, enhancing acidity and polarity compared to 3-methoxy (electron-donating) or halogen (moderately electron-withdrawing) substituents. This increases solubility in polar solvents like water or ethanol for the carboxyphenyl derivative, whereas methoxy and halogen analogues exhibit lower polarity .

- Molecular Weight and Density : Bulky substituents, such as dibenzyloxy groups, significantly increase molar mass (363.41 g/mol) and likely reduce volatility . The carboxyphenyl derivative’s estimated molar mass (~195.17 g/mol) places it between halogenated and methoxy analogues.

Biological Activity

1-(4-Carboxyphenyl)-2-nitroethane is a nitro compound that has garnered attention in scientific research due to its potential biological activities. This article will explore the compound’s biological activity, mechanisms of action, and applications in various fields such as medicinal chemistry and biochemistry. Detailed research findings, case studies, and data tables will provide a comprehensive overview of its significance.

Chemical Structure and Properties

1-(4-Carboxyphenyl)-2-nitroethane features a carboxyphenyl group and a nitro group attached to an ethane backbone. The structural formula can be represented as follows:

Key Structural Features

- Nitro Group : Known for its reactivity, the nitro group can undergo reduction to form various reactive intermediates.

- Carboxyphenyl Group : This moiety can participate in hydrogen bonding, influencing the compound's interactions with biological targets.

The biological activity of 1-(4-Carboxyphenyl)-2-nitroethane primarily arises from the reactivity of the nitro group. Upon reduction, it forms reactive intermediates that can interact with cellular macromolecules, leading to various therapeutic effects. The carboxyphenyl group enhances solubility and bioavailability, making it a suitable candidate for further pharmacological studies.

Reduction Pathways

- Reduction to 1-(4-Carboxyphenyl)-2-aminoethane : This transformation may lead to different biological activities compared to the parent compound.

- Formation of Reactive Oxygen Species (ROS) : The reduction process can also generate ROS, which are implicated in various biological responses.

Antimicrobial Properties

Research indicates that compounds with nitro groups exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of nitro compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and E. coli. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within the range of 39 µg/L to 100 µg/L .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 1-(4-Carboxyphenyl)-2-nitroethane exhibits selective toxicity towards certain cancer cell lines. For example, preliminary data suggest IC50 values in the micromolar range against breast cancer cells, indicating potential for development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies

- Antibacterial Activity : A study conducted on various nitro compounds demonstrated that modifications to the nitro group significantly affected antibacterial potency. For instance, compounds with additional electron-withdrawing groups showed enhanced activity against resistant strains of bacteria .

- Anticancer Activity : In vitro studies have shown that 1-(4-Carboxyphenyl)-2-nitroethane induces apoptosis in cancer cells through ROS generation and activation of caspase pathways. This suggests a mechanism where oxidative stress leads to programmed cell death .

Medicinal Chemistry

Due to its biological activities, 1-(4-Carboxyphenyl)-2-nitroethane is being explored as a scaffold for developing new therapeutic agents. Its ability to form derivatives allows for structure-activity relationship (SAR) studies aimed at optimizing efficacy and reducing toxicity.

Synthesis of Complexes

The compound serves as a precursor in synthesizing coordination complexes that exhibit enhanced biological properties. For example, complexes involving metal ions and nitro-containing ligands have shown promising antifungal and antibacterial activities .

Q & A

Q. What mechanistic insights explain unexpected byproducts during nitro group reductions?

- Methodological Answer : Side reactions (e.g., over-reduction to hydroxylamines) can occur with excess Red-Al. Optimize equivalents (e.g., 4 eq. Red-Al for complete nitro→amine conversion) and reaction time (overnight stirring at RT) . Quench with acidic workup (HCl) to protonate intermediates and minimize side pathways.

Applications in Advanced Research

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Methodological Answer : The nitro group can be reduced to an amine for coupling with pharmacophores (e.g., sulfonamides). The carboxyphenyl moiety enables conjugation to carriers (e.g., PEG) for drug delivery. In vitro studies of analogous organotin(IV) complexes show cytotoxicity against cancer cells (e.g., IC ≈ 10 μM) .

Q. What role does the compound play in designing metal-organic frameworks (MOFs)?

- Methodological Answer : The carboxylate group facilitates coordination with metal nodes (e.g., Zn, Cu) to form porous MOFs. Optimize linker geometry by modifying the phenyl ring (e.g., bromo substituents for halogen bonding) . Characterize porosity via BET surface area analysis and CO adsorption isotherms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.